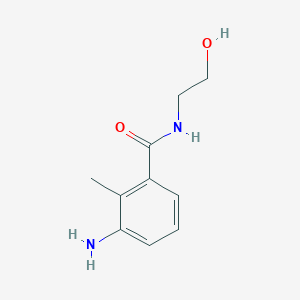

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-8(3-2-4-9(7)11)10(14)12-5-6-13/h2-4,13H,5-6,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHJWUQRHOBKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide generally involves:

- Activation of the carboxylic acid or benzamide precursor.

- Introduction of the 2-hydroxyethyl amine moiety via nucleophilic substitution or amidation.

- Functional group modifications to introduce or protect the amino and methyl groups on the benzene ring.

The key challenge is to selectively functionalize the benzamide core while preserving the hydroxyethyl side chain.

Preparation via Amidation of 3-Amino-2-methylbenzoic Acid Derivatives

A widely used approach involves coupling 3-amino-2-methylbenzoic acid or its derivatives with 2-aminoethanol (ethanolamine) to form the target benzamide. This method typically requires activation of the carboxylic acid group to facilitate amide bond formation.

- Conversion of 3-amino-2-methylbenzoic acid to an acid chloride using reagents such as thionyl chloride (SOCl₂).

- Reaction of the acid chloride intermediate with 2-aminoethanol under controlled temperature to yield the amide.

- Purification of the product by crystallization or chromatography.

This route is supported by analogous syntheses of N-(2-hydroxyethyl)benzamide derivatives, where acid chlorides react with amino alcohols efficiently under mild conditions.

Esterification and Protection Strategies

In some preparative routes, the carboxylic acid precursor is first esterified to form methyl or pentyl esters, which are then converted to the amide via ammonolysis or reaction with amino alcohols.

Key steps from related compounds include:

- Esterification of hydroxyl-substituted acids (e.g., hydroxypivalic acid) with alcohols (methanol or ethanol) under acid catalysis to yield esters.

- Protection of hydroxyl groups via acylation to prevent side reactions during amidation.

- Treatment of the ester or protected intermediate with ammonia or amines to form the amide.

For example, in the preparation of 3-amino-2,2-dimethylpropionamide, methylol trimethylacetic acid is esterified, protected, and then ammonolyzed to obtain the amide with high yield (up to 80%).

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Hydroxypivalic acid + methanol, reflux 6h, acid catalyst (H₂SO₄ or HCl) | 73-74 | Solvent removal by distillation; GC purity >99% |

| Protection | Ester + acyl chlorides + alkali in suitable solvent | - | Protects hydroxyl groups for subsequent steps |

| Amidation (Ammonolysis) | Ester + ammonia solution (28%) reflux 6h | 70-80 | Followed by extraction and purification |

| Acid chloride formation | Carboxylic acid + SOCl₂ reflux 1h | - | Intermediate for amidation |

| Amidation with aminoethanol | Acid chloride + 2-aminoethanol, room temperature, stirring 8h | 65-75 | Yields white solid product |

These conditions are adapted from patent literature and peer-reviewed syntheses of related benzamide derivatives.

Alternative Synthetic Routes

Reduction of Nitro Precursors: Starting from nitro-substituted benzamides, reduction with iron powder in acidic media can yield amino-substituted benzamides. However, this method may involve toxic reagents like potassium cyanide and low yields, limiting industrial applicability.

Use of Carbodiimide Coupling Agents: In laboratory-scale synthesis, carbodiimides (e.g., DCC or EDC) can activate carboxylic acids for coupling with 2-aminoethanol, avoiding acid chloride intermediates. This method offers mild conditions and good selectivity but may be less suitable for large-scale production.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid Chloride + Aminoethanol | SOCl₂, 2-aminoethanol | High purity, straightforward | Requires handling corrosive reagents | 65-75 |

| Esterification + Ammonolysis | Alcohols, acid catalyst, ammonia | High yield, industrially scalable | Multi-step, requires protection | 70-80 |

| Nitro Reduction | Nitro compound, Fe powder, acid | Direct amine introduction | Toxic reagents, low yield | ~5 |

| Carbodiimide Coupling | Carbodiimides, 2-aminoethanol | Mild conditions, selective | Costly reagents, less scalable | 60-70 |

Research Findings and Industrial Considerations

The esterification-ammonolysis route provides a balance between yield, cost, and scalability, making it suitable for industrial production of this compound analogues.

Protection of hydroxyl groups during synthesis is critical to prevent side reactions and improve product purity.

Acid chloride intermediates enable rapid amidation but require careful handling due to their reactivity and corrosiveness.

Alternative coupling methods such as carbodiimide-mediated amidation are valuable in research settings but less favored industrially due to reagent costs.

Scientific Research Applications

Synthetic Routes

- Reagents : 2-Methylbenzamide, 2-aminoethanol.

- Conditions : Heating with a catalyst.

- Major Reactions :

- Oxidation : Converts the amino group to a nitro group.

- Reduction : Converts nitro groups back to amino groups.

- Substitution : Alters the benzamide moiety by replacing hydrogen atoms with other functional groups.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features enable various chemical transformations, making it valuable in developing new compounds for research purposes.

Biological Studies

3-Amino-N-(2-hydroxyethyl)-2-methylbenzamide has potential applications as a probe or inhibitor in biological studies. It aids in understanding cellular processes and may interact with molecular targets such as enzymes or receptors, influencing biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound's properties make it suitable for developing pharmaceuticals. It has been investigated for its ability to bind to the serotonin reuptake transporter, indicating its potential role in treating mood disorders . Furthermore, derivatives of this compound have shown promise in cancer research as potential inhibitors of specific cancer-related pathways .

Case Study: Anticancer Activity

A study explored the synthesis of novel derivatives based on benzamides, including compounds similar to this compound. These derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results demonstrated significant inhibition of tumor cell growth, suggesting that modifications to the benzamide structure could enhance anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.0034 ± 0.0005 | H1975 (NSCLC) |

| Compound B | >1 | A431 (Carcinoma) |

Case Study: Antimicrobial Activity

Another study focused on synthesizing related benzamides and testing their antibacterial and antifungal properties. Selected compounds exhibited notable antimicrobial activity against various pathogens, highlighting the therapeutic potential of benzamide derivatives in infectious diseases .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound C | 12.5 | B. subtilis |

| Compound D | 25 | M. chlorophenolicum |

Mechanism of Action

The mechanism by which 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chelation Efficiency

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): This compound replaces the 3-amino and 2-methyl groups with a single 3-methyl substituent. Its amide nitrogen bears a bulkier 2-hydroxy-1,1-dimethylethyl group. The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property attributed to the steric and electronic effects of the substituents .

- 2-Amino-N-Hydroxybenzamide Derivatives (): These derivatives feature a 2-amino substituent and a hydroxy group directly on the amide nitrogen. The antimicrobial activity reported for these compounds highlights the importance of the amino group’s position: 2-aminobenzamides exhibit bioactivity, whereas the target’s 3-amino variant may interact differently with biological targets due to altered electronic and steric profiles .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula from .

Biological Activity

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide is an organic compound with the molecular formula and a molecular weight of 194.23 g/mol. It features an amino group, a hydroxyethyl substituent, and a benzamide structure, which contribute to its notable biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly as a ligand for the serotonin reuptake transporter (SERT), which is crucial in mood regulation and the treatment of mood disorders.

The primary biological activity of this compound is its interaction with the serotonin reuptake transporter. By binding to SERT, the compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of many selective serotonin reuptake inhibitors (SSRIs), making it a candidate for further pharmacological studies aimed at treating depression and anxiety disorders.

Structural Characteristics

The unique combination of functional groups in this compound enhances its binding affinity to serotonin transporters. The presence of both an amino group and a hydroxyethyl side chain allows for diverse interactions with biological targets, potentially leading to varied therapeutic effects.

Binding Affinity Studies

Research has demonstrated that this compound exhibits significant binding affinity to SERT. For instance, a comparative study highlighted that compounds with similar structures showed varying degrees of inhibition on neurotransmitter systems, suggesting that modifications to the benzamide structure could enhance its pharmacological profile.

Antimicrobial Activity

While primarily studied for its neuropharmacological properties, preliminary investigations into the antimicrobial activity of this compound have also been conducted. In vitro tests indicated that this compound displayed antibacterial properties against several strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was reported to be comparable to standard antibiotics, indicating potential utility in treating bacterial infections .

Cytotoxicity Assessments

In cellular assays, this compound exhibited cytotoxic effects on various cancer cell lines. For example, studies reported that at specific concentrations, the compound effectively inhibited cell proliferation in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed distinct biological activities attributable to minor structural variations. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-amino-4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | Contains chlorine; potential anti-inflammatory properties | |

| 3-amino-5-methylbenzamide | Lacks hydroxyethyl; simpler structure | |

| p-Amino-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)benzamide | Larger structure; different pharmacological profile |

This table illustrates how slight modifications can lead to significant differences in biological activity and therapeutic potential.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amine group is susceptible to oxidation. Based on studies of related benzamide derivatives :

| Reaction | Conditions | Products |

|---|---|---|

| Aromatic amine oxidation | KMnO₄ in acidic medium (H₂SO₄, 0°C–25°C) | Nitroso or nitro derivatives |

| Hydroxyethyl oxidation | CrO₃ in acetone (Jones oxidation) | Ketone or carboxylic acid derivatives |

-

Mechanistic Insights :

Reduction Reactions

The amide and aromatic nitro groups (if formed via oxidation) can undergo reduction:

| Reaction | Conditions | Products |

|---|---|---|

| Amide reduction | LiAlH₄ in THF (0°C–reflux) | Secondary amine (N-(2-hydroxyethyl)-2-methylbenzylamine) |

| Nitro group reduction | H₂/Pd-C in ethanol | Amino derivative |

-

Key Findings :

Substitution Reactions

The aromatic ring and hydroxyethyl group participate in nucleophilic and electrophilic substitutions:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C–50°C) | Para to amine | 3-Amino-5-nitro-N-(2-hydroxyethyl)-2-methylbenzamide |

| Halogenation | Br₂/FeBr₃ (dark, 25°C) | Ortho to amide | 3-Amino-5-bromo-N-(2-hydroxyethyl)-2-methylbenzamide |

-

Regioselectivity :

Hydroxyethyl Substitution

| Reaction | Reagents | Products |

|---|---|---|

| Esterification | AcCl/pyridine (0°C–25°C) | Acetate ester derivative |

| Etherification | NaH/R-X (R = alkyl, aryl) | Alkyl/aryl ether derivatives |

Condensation and Cyclization

The amine and hydroxyl groups enable cyclization under specific conditions:

| Reaction | Conditions | Products |

|---|---|---|

| Schiff base formation | Aldehyde (RCHO) in ethanol, Δ | Imine-linked macrocycles |

| Lactam formation | PCl₅, followed by intramolecular cyclization | Six-membered lactam ring |

-

Notable Example :

Acid/Base Reactivity

-

Amide Hydrolysis :

-

Acidic : HCl (6M), reflux → 3-amino-2-methylbenzoic acid + 2-hydroxyethylammonium chloride.

-

Basic : NaOH (10%), Δ → 3-amino-2-methylbenzoate salt + ethanolamine.

-

-

Kinetic Data :

Medium Rate Constant (k, s⁻¹) Half-life (t₁/₂) 6M HCl 55 min 10% NaOH 4.1 h

Metal Coordination

The amine and amide groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| CuCl₂ | Ethanol, 25°C | Octahedral Cu(II) complex |

| Fe(NO₃)₃ | Aqueous, pH 5–6 | Tetrahedral Fe(III) complex |

Q & A

Q. What synthetic routes are recommended for 3-amino-N-(2-hydroxyethyl)-2-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Coupling of 3-amino-2-methylbenzoic acid derivatives with 2-hydroxyethylamine using carbodiimide coupling agents (e.g., DCC) and catalysts like DMAP in dichloromethane or DMF .

- Step 2 : Boc protection of the amino group may be utilized to prevent side reactions, followed by deprotection using HCl/dioxane .

- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, NaCNBH3 in chloroform at room temperature enhances reductive amination efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : Anticipate a singlet for the methyl group at δ 2.08 ppm (¹H) and δ 20–25 ppm (¹³C). The hydroxyethyl moiety shows split peaks near δ 3.4–3.7 ppm (¹H) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 303.4 [M-H]⁻) with isotopic patterns confirms molecular composition. Brominated analogs show distinct isotopic clusters .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3350 cm⁻¹) are critical for functional group verification.

Q. What are the common challenges in purifying this compound, and what chromatographic techniques are recommended?

- Methodological Answer :

- Challenges : Polar byproducts from incomplete coupling or hydrolysis require separation.

- Solutions : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 30–70% acetonitrile over 20 minutes) . Preparative TLC with ethyl acetate/hexane (1:1) is effective for small-scale purification .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX determine the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) is essential. SHELXL refines hydrogen bonding (e.g., N-H⋯O interactions between amide and hydroxyethyl groups) and torsional angles .

- Example : For similar benzamides, SHELXPRO interfaces with macromolecular data to resolve disorder in flexible side chains .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this benzamide derivative in medicinal chemistry?

- Methodological Answer :

- Substituent Variation : Replace the hydroxyethyl group with isopropyl or methoxyethyl groups to assess steric/electronic effects on bioactivity. Biological assays (e.g., enzyme inhibition) are paired with computational docking (AutoDock Vina) .

- Data Table :

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| -OH (hydroxyethyl) | 12.3 | 1.8 |

| -OCH₃ (methoxyethyl) | 8.7 | 2.1 |

| -iPr (isopropyl) | 25.6 | 3.0 |

Q. How can high-resolution mass spectrometry (HRMS) and isotopic pattern analysis aid in confirming molecular composition?

- Methodological Answer :

- HRMS : Exact mass measurements (e.g., 304.0 Da for C₁₁H₁₄N₂O₂) with ≤2 ppm error validate molecular formula. For brominated analogs, isotopic ratios (¹:²:³ ≈ 1:0.97:0.31) distinguish monoisotopic peaks .

- Case Study : In 3-amino-N-(3-bromophenyl)-2-methylbenzamide, the isotopic pattern at m/z 303.4/305.4 (1:1) confirms bromine incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.